1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-1,2,3,4-tetrahydroquinoline 1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-1,2,3,4-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.: 392324-23-1
VCID: VC6777679
InChI: InChI=1S/C23H28N2O3S/c1-17-14-18(2)16-24(15-17)29(27,28)21-11-9-20(10-12-21)23(26)25-13-5-7-19-6-3-4-8-22(19)25/h3-4,6,8-12,17-18H,5,7,13-16H2,1-2H3
SMILES: CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCC4=CC=CC=C43)C
Molecular Formula: C23H28N2O3S
Molecular Weight: 412.55

1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-1,2,3,4-tetrahydroquinoline

CAS No.: 392324-23-1

Cat. No.: VC6777679

Molecular Formula: C23H28N2O3S

Molecular Weight: 412.55

* For research use only. Not for human or veterinary use.

1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-1,2,3,4-tetrahydroquinoline - 392324-23-1

Specification

CAS No. 392324-23-1
Molecular Formula C23H28N2O3S
Molecular Weight 412.55
IUPAC Name 3,4-dihydro-2H-quinolin-1-yl-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone
Standard InChI InChI=1S/C23H28N2O3S/c1-17-14-18(2)16-24(15-17)29(27,28)21-11-9-20(10-12-21)23(26)25-13-5-7-19-6-3-4-8-22(19)25/h3-4,6,8-12,17-18H,5,7,13-16H2,1-2H3
Standard InChI Key KKMMJNHIFDTXRF-UHFFFAOYSA-N
SMILES CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCC4=CC=CC=C43)C

Introduction

The compound 1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-1,2,3,4-tetrahydroquinoline is a synthetic organic molecule with potential applications in medicinal chemistry. It combines structural elements that suggest utility in pharmacological research, particularly in targeting enzyme inhibition or receptor modulation. This article provides an in-depth exploration of its chemical structure, properties, synthesis, and potential applications.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the tetrahydroquinoline core: Typically achieved via cyclization reactions using aniline derivatives and aldehydes under acidic or catalytic conditions.

  • Introduction of the sulfonamide group: Reacting a sulfonyl chloride derivative with an amine (e.g., piperidine).

  • Benzoylation: Coupling the sulfonamide intermediate with benzoyl chloride derivatives to yield the final product.

Biological Applications

4.1 Enzyme Inhibition
The presence of a sulfonamide group suggests potential as an inhibitor for enzymes such as carbonic anhydrase or proteases.

4.2 Neurodegenerative Disease Research
The tetrahydroquinoline scaffold has been investigated for its role in modulating acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in Alzheimer’s disease .

4.3 Antioxidant Properties
Similar compounds have demonstrated free radical scavenging abilities, making them candidates for antioxidant therapies .

Comparative Data Table

PropertyValue/Description
Molecular FormulaC22H28N2O3S
Molecular Weight400.54 g/mol
Key Functional GroupsTetrahydroquinoline, Sulfonamide, Piperidine
Potential ApplicationsEnzyme inhibition, neurodegenerative disease research
LipophilicityModerate (due to piperidine ring)
SolubilityEnhanced by sulfonamide group

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